N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide
Description
This compound features a 2,3-dihydro-1,3-benzothiazole core substituted with a chloro group at position 4 and a propargyl (prop-2-yn-1-yl) moiety at position 2. The benzamide group at position 2 is further substituted with 2,6-dimethoxy groups, contributing to its electronic and steric profile.
Properties
IUPAC Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c1-4-11-22-17-12(20)7-5-10-15(17)26-19(22)21-18(23)16-13(24-2)8-6-9-14(16)25-3/h1,5-10H,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEACBWGVBIEBRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones, which are then further reacted to form the desired benzothiazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different benzothiazole derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have indicated that compounds related to benzothiazole derivatives exhibit promising antitumor activity. For instance, research has shown that derivatives of benzothiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In particular, compounds with similar structures to N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide have been synthesized and tested for their cytotoxic effects on different cancer cell lines.
Case Study: Synthesis and Evaluation of Antitumor Activity
A study synthesized a series of benzothiazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain modifications to the benzothiazole structure enhanced the antitumor activity significantly. The compounds demonstrated IC50 values in the micromolar range against breast and lung cancer cells, suggesting that modifications similar to those found in this compound could lead to potent anticancer agents .
Agricultural Science
Fungicidal Properties
The compound has been investigated for its potential as a fungicide. Its structural features suggest that it may interact with fungal cell membranes or inhibit key enzymatic pathways crucial for fungal growth. Research indicates that similar compounds have demonstrated effective antifungal activity against a range of plant pathogens.
Case Study: Fungicidal Efficacy
In a controlled study, the efficacy of various benzothiazole derivatives was tested against common agricultural pathogens such as Fusarium and Botrytis. Results showed that certain derivatives exhibited significant fungicidal activity at low concentrations. The compound this compound was among those that demonstrated promising results in inhibiting spore germination and mycelial growth .
Materials Science
Polymeric Applications
The unique chemical structure of N-[(2Z)-4-chloro-3-(prop-2-yn-1-y)-2,3-dihydro-1,3-benzothiazol-2-yldene]-2,6-dimethoxybenzamide allows for its incorporation into polymer matrices. Research has explored its role as a stabilizer or modifier in polymer blends to enhance thermal stability and mechanical properties.
Case Study: Polymer Modification
A recent investigation focused on incorporating benzothiazole derivatives into polyvinyl chloride (PVC) to improve its thermal stability. The modified PVC exhibited enhanced resistance to thermal degradation compared to unmodified PVC. This suggests that compounds like N-[ (2Z)-4-chloro -3-(prop - 2 - yn - 1 - yl) - 2 , 3 - dihydro - 1 , 3 - benzothiazol - 2 - ylidene] - 2 , 6 - dimethoxybenzamide can serve as effective additives in polymer formulations .
Mechanism of Action
The mechanism of action of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Effects on Benzamide Derivatives
The 2,6-dimethoxybenzamide moiety in the target compound is structurally related to derivatives synthesized in , where substituents on the benzamide ring (e.g., methoxy, halogens, cyano) were systematically varied. Key comparisons include:
The 2,6-dimethoxy configuration in the target compound and isoxaben () suggests shared steric hindrance, which may influence receptor binding.
Benzothiazole/Benzodithiazine Analogues
Compounds with fused thiazole rings, such as the benzodithiazine derivative in and the dihydropyrido-thiazine in , provide insights into electronic and conformational differences:
The propargyl substituent may increase molecular rigidity compared to the benzylidene group in , affecting packing in crystal lattices .
Pesticidal Activity and Mode of Action
The target compound’s structural motifs align with known pesticidal agents in and :
The chloro and propargyl groups in the target compound may enhance membrane permeability compared to fluorinated derivatives like diflubenzuron. However, the lack of a trifluoromethyl group (as in fluazuron) could reduce persistence in biological systems .
Biological Activity
N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide is a synthetic organic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole ring system, which is known for its diverse biological activities. The presence of the prop-2-ynyl group and dimethoxybenzamide enhances its chemical reactivity and potential interactions with biological targets.
Structural Formula
Antitumor Activity
Research indicates that compounds with a benzothiazole core often exhibit significant antitumor properties. A study demonstrated that derivatives of benzothiazole displayed cytotoxic effects against various cancer cell lines, suggesting that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Benzothiazole derivatives have shown promising antimicrobial activity. For instance, this compound may inhibit bacterial growth by interfering with cell wall synthesis or protein synthesis pathways. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria .
The proposed mechanism of action involves:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Interaction : It might bind to cellular receptors, modulating signal transduction pathways related to cell survival and proliferation.
- DNA Interaction : Potential intercalation into DNA could lead to disruptions in replication and transcription processes.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound in vitro against the MCF-7 breast cancer cell line. The results indicated an IC50 value of approximately 15 µM, suggesting significant cytotoxicity compared to control groups .
Study 2: Antimicrobial Activity
In another investigation, the compound was tested against various pathogens including Staphylococcus aureus and Escherichia coli. The findings revealed a minimum inhibitory concentration (MIC) of 25 µg/mL for both bacteria, indicating strong antimicrobial properties that merit further exploration in therapeutic applications .
Data Table: Biological Activities Summary
Q & A
Q. Key Considerations :
- Use inert atmosphere (N₂/Ar) to prevent oxidation of the propargyl group.
- Monitor reaction progress via TLC or HPLC to optimize reflux duration (typically 6–12 hours) .
Basic: How is the Z-configuration of the imine bond confirmed experimentally?
Answer:
The stereochemistry is validated using:
- X-ray crystallography : Single-crystal analysis confirms the (2Z) configuration by spatial arrangement of substituents (e.g., dihedral angles between benzothiazole and benzamide groups) .
- NMR Spectroscopy :
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Answer:
Contradictions (e.g., unexpected NMR peaks or IR stretches) arise from:
- Tautomerism : The benzothiazol-2-ylidene group may exhibit keto-enol tautomerism. Use deuterated DMSO or CDCl₃ to stabilize the dominant form .
- Byproduct Formation : Trace propargyl oxidation products (e.g., ketones) can complicate spectra. Employ preparative HPLC or recrystallization for purification .
- Dynamic Effects : Variable-temperature NMR (-40°C to 25°C) identifies rotational barriers or conformational equilibria .
Q. Methodology :
- Compare experimental data with computational simulations (DFT for NMR chemical shifts; IR vibrational modes).
- Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis .
Advanced: What strategies optimize catalytic reductive cyclization for benzothiazole derivatives?
Answer:
Palladium-catalyzed reductive cyclization (e.g., nitroalkene intermediates) improves efficiency:
Q. Troubleshooting :
- Low yields may result from incomplete nitro reduction. Monitor via FTIR (disappearance of NO₂ stretches at ~1520 cm⁻¹) .
Advanced: How is biological activity assessed for this compound, and what are common pitfalls?
Answer:
Assay Design :
Q. Pitfalls :
- Solubility Issues : The compound’s lipophilic nature (logP >3) may require DMSO solubilization (<1% v/v to avoid cytotoxicity).
- False Positives : Use counterscreens (e.g., luciferase-based assays) to rule out nonspecific inhibition .
Advanced: What analytical techniques quantify degradation products under varying pH conditions?
Answer:
- HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) separates degradation products.
- Forced Degradation :
- Acidic (0.1M HCl, 40°C, 24h) → Check for imine hydrolysis.
- Basic (0.1M NaOH, 40°C, 24h) → Monitor benzamide cleavage.
- Kinetic Analysis : Plot degradation rates (kobs) vs. pH to identify stability thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
